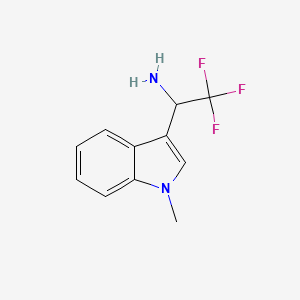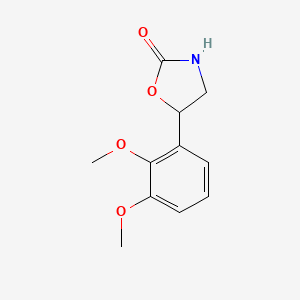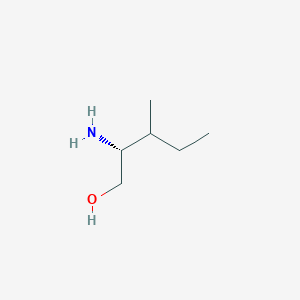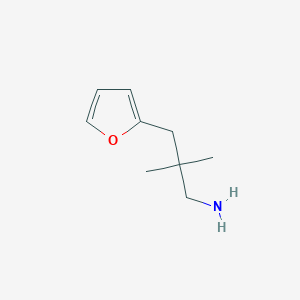
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine is an organic compound that features a furan ring attached to a dimethylpropan-1-amine moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine typically involves the introduction of the furan ring onto a suitable precursor. One common method is the reaction of a furan derivative with a dimethylpropan-1-amine precursor under controlled conditions. For instance, the reaction can be carried out using a Friedel-Crafts alkylation process, where the furan ring is alkylated with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction may produce saturated amines. Substitution reactions can introduce various functional groups onto the furan ring, leading to a wide range of derivatives.
Scientific Research Applications
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propenoic acid: This compound also contains a furan ring but differs in its side chain structure.
3-(Furan-2-yl)propanoic acid: Similar to the above compound but with a saturated side chain.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups attached to the furan ring.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropan-1-amine is unique due to the presence of the dimethylpropan-1-amine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-(furan-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7,10H2,1-2H3 |
InChI Key |
LHPIHUREPLASKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


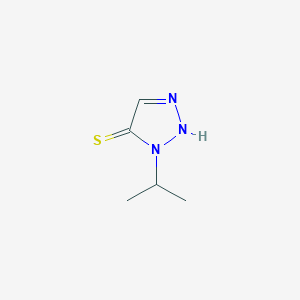
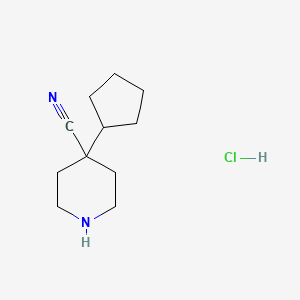
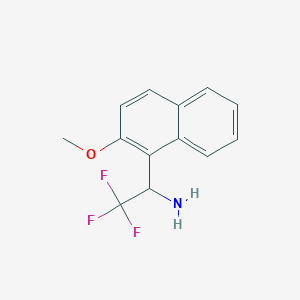
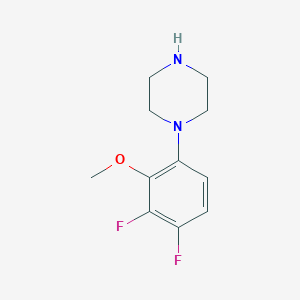
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
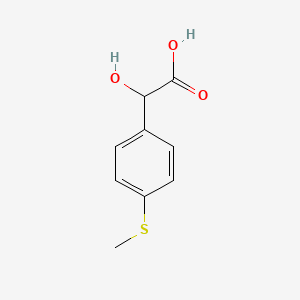
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
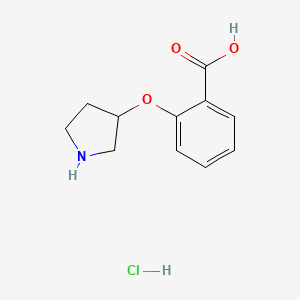
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)

